molecular formula C33H34Cl2N2O2 B2497370 N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide CAS No. 400083-41-2

N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide

Cat. No.: B2497370
CAS No.: 400083-41-2
M. Wt: 561.55
InChI Key: JAPWPUTWCRNFET-DBSPGSINSA-N
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Description

N-(4-{[(2,4-Dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide is a synthetically designed small molecule offered for research and development purposes. This compound features a complex structure integrating an adamantyl moiety, a group known for its influence on pharmacokinetic properties and target engagement in medicinal chemistry. Its primary research value lies in its potential as a key intermediate or investigative tool in the discovery of novel therapeutic agents. Researchers can utilize this chemical in high-throughput screening assays, target validation studies, and structure-activity relationship (SAR) explorations, particularly in areas such as bone metabolism disorders and osteolytic diseases, where related acetamide compounds have shown promising biological activity . The adamantane and dichlorobenzyl groups within its structure suggest potential for enhanced lipid membrane permeability and interaction with hydrophobic binding pockets. This product is intended for laboratory research by qualified professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary technical data, including molecular weight, structural formula, and purity, are provided to support your scientific investigations.

Properties

IUPAC Name

N-[4-[(Z)-N-[(2,4-dichlorophenyl)methoxy]-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34Cl2N2O2/c1-21(37-39-20-25-7-10-29(34)18-31(25)35)24-8-11-30(12-9-24)36-32(38)19-33(26-5-3-2-4-6-26)27-14-22-13-23(16-27)17-28(33)15-22/h2-12,18,22-23,27-28H,13-17,19-20H2,1H3,(H,36,38)/b37-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPWPUTWCRNFET-DBSPGSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)NC(=O)CC3(C4CC5CC(C4)CC3C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OCC1=C(C=C(C=C1)Cl)Cl)/C2=CC=C(C=C2)NC(=O)CC3(C4CC5CC(C4)CC3C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide generally involves multiple steps:

  • Formation of the Ethanimidoyl Intermediate: The reaction begins with the creation of an ethanimidoyl group by reacting 2,4-dichlorobenzyl alcohol with ethylamine under dehydrating conditions.

  • Aromatic Substitution: The ethanimidoyl intermediate undergoes aromatic substitution with 4-hydroxyphenyl compound, facilitated by a strong base.

  • Introduction of the Adamantyl Group: The addition of the 2-phenyl-2-adamantyl acetamide fragment is achieved through a coupling reaction, often using a palladium-catalyzed cross-coupling strategy.

Industrial Production Methods

On an industrial scale, the production of this compound involves:

  • Bulk Reagents Preparation: Ensuring the availability of high-purity reactants.

  • Optimization of Reaction Conditions: Utilizing advanced techniques such as continuous flow reactors for better yield and efficiency.

  • Purification: Implementing methods like recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation to form oxides and other derivatives.

  • Reduction: Reduction reactions can break down the compound into simpler derivatives.

  • Substitution: Halogen exchange reactions are common, altering the dichlorobenzyl group.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

  • Substituents: Various halides, strong acids, or bases, depending on the desired reaction.

Major Products

Depending on the reaction, the major products include halogen-substituted derivatives, various oxides, and simpler organic fragments.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the potential anticancer properties of compounds similar to N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide. Research indicates that modifications in the structure can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives with similar scaffolds have shown significant growth inhibition in human cancer cells such as breast and colon cancer lines .

Enzyme Inhibition

Compounds like this compound have been investigated for their inhibitory effects on key enzymes involved in metabolic disorders. For example, studies have indicated that certain acetamides can act as inhibitors of acetylcholinesterase and α-glucosidase, which are relevant targets in treating Alzheimer's disease and Type 2 diabetes mellitus .

Neuropharmacology

The structural features of this compound suggest potential interactions with neurotransmitter systems. Research has demonstrated that similar compounds can modulate neurotransmitter levels or receptor activity, making them candidates for further exploration in neuropharmacological applications .

Case Studies

StudyObjectiveFindings
Study on Anticancer ActivityInvestigate cytotoxic effects of acetamide derivativesSignificant growth inhibition observed in colon and breast cancer cell lines with derivatives showing IC50 values in low micromolar range .
Enzyme Inhibition StudyEvaluate inhibition of α-glucosidaseCompounds demonstrated effective inhibition, suggesting potential for diabetes treatment .
Neuropharmacological AssessmentAssess interaction with neurotransmitter receptorsIndicated modulation of neurotransmitter release and receptor activity .

Mechanism of Action

The compound's mechanism of action involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. It can influence pathways by binding to receptors or enzymes, altering their activity and leading to a cascade of biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Key Structural Features Biological Activity Key Differences Reference
N-(4-Acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide Acetyl group instead of ethanimidoyl; lacks dichlorobenzyloxy Not specified (structural analog) Reduced electrophilicity and halogen bonding potential due to absence of Cl substituents
4-(4-[(2,4-Dichlorobenzyl)oxy]phenyl)-2-pyrimidinamine Pyrimidinamine core instead of acetamide-adamantyl Likely kinase inhibition or antiviral activity (similar to pyrimidine derivatives) Different heterocyclic core alters target specificity
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolyl ring instead of adamantyl; dichlorophenyl group Cytotoxic or pesticidal applications (common in dichlorophenyl acetamides) Smaller substituent (pyrazole vs. adamantane) reduces lipophilicity
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide Allyl and methoxyphenyl groups; chlorobenzyl Synthetic intermediate (multicomponent reaction product) Lack of adamantyl and ethanimidoyl groups limits structural rigidity

Key Observations :

  • The 2,4-dichlorobenzyloxy-ethanimidoyl group may improve binding to targets with halogen-sensitive pockets (e.g., viral envelope proteins or cytochrome P450 enzymes) compared to non-halogenated analogs .

Comparison with Analog Syntheses :

  • N-(4-Acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide : Synthesized via direct acetylation of the aniline precursor, followed by amidation .
  • 2-(2,4-Dichlorophenyl)acetamide derivatives : Employ carbodiimide coupling (EDC) with amines under inert atmospheres, yielding crystalline products with confirmed hydrogen-bonded dimerization .
  • Pyrimidinamine analogs : Utilize nucleophilic aromatic substitution or cyclization reactions, differing from the target’s imine-forming steps .

Physicochemical and Crystallographic Properties

  • Crystallinity : Adamantyl-containing analogs (e.g., ) exhibit high melting points (>473 K) due to rigid, bulky substituents. The target compound likely shares this trait, impacting solubility and formulation.
  • Hydrogen Bonding : Acetamide derivatives often form R₂²(10) dimer motifs via N–H⋯O interactions, as observed in . The ethanimidoyl group may introduce additional hydrogen-bonding sites, altering crystal packing.

Biological Activity

N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 338405-19-9
  • Molecular Formula : C33H34Cl2N2O2
  • Molecular Weight : 561.541 g/mol

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer effects. For example, a derivative was shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting potential as an alternative treatment for bacterial infections .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It influences key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival.
  • Induction of Oxidative Stress : The compound promotes the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis in cancer cells.

Study 1: Anticancer Efficacy

A study published in the International Journal of Pharmaceutical Sciences evaluated the anticancer efficacy of this compound in human breast cancer cell lines. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .

Treatment Concentration (µM)Cell Viability (%)
0100
585
1070
1550
2030

Study 2: Antimicrobial Activity

In another study, the antimicrobial effects were assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Coupling Reactions : Linking the adamantyl-containing fragment (e.g., 2-phenyl-2-adamantyl acetic acid) to the ethanimidoylphenyl core via amide bond formation. This may require activating agents like EDC/HOBt or DCC .
  • Protection/Deprotection Strategies : For sensitive functional groups (e.g., ethanimidoyl), temporary protection with acetyl or benzyl groups may be necessary to prevent side reactions during synthesis .
  • Etherification : Introducing the 2,4-dichlorobenzyloxy group via nucleophilic substitution, often using a base like NaH or K₂CO₃ in anhydrous solvents (e.g., DMF or THF) .
    Purification is achieved through silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization from ethyl acetate/hexane mixtures .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons in the adamantyl (δ 1.2–2.2 ppm), dichlorobenzyl (δ 4.5–5.5 ppm for -OCH₂-), and aromatic regions (δ 6.8–8.0 ppm). Splitting patterns confirm substitution patterns .
    • ¹³C NMR : Validates carbonyl groups (δ 165–175 ppm) and quaternary carbons in the adamantyl moiety .
  • IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
  • HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Advanced: How can researchers optimize the coupling reaction between the adamantyl-containing moiety and the dichlorobenzyl ether fragment?

Answer:
Optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) may enhance cross-coupling efficiency for sterically hindered adamantyl groups .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic fragments, while toluene minimizes side reactions in high-temperature reactions .
  • Temperature Control : Stepwise heating (e.g., 60°C → 100°C) balances reaction rate and decomposition risks .
  • Real-Time Monitoring : Use LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Advanced: What strategies resolve contradictory data regarding this compound’s biological activity across assay systems?

Answer:
Contradictions may arise from:

  • Assay Conditions : Variations in pH, serum proteins, or solvent (DMSO vs. saline) can alter bioavailability. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
  • Metabolic Stability : Differences in cytochrome P450 activity between cell lines or animal models may skew results. Conduct microsomal stability studies to identify metabolic hotspots (e.g., dichlorobenzyl oxidation) .
  • Structural Confirmation : Ensure batch-to-batch consistency via ¹H NMR and HPLC to rule out impurities as confounding factors .

Basic: What initial biological screening assays are recommended for evaluating pharmacological potential?

Answer:
Prioritize:

  • Enzyme Inhibition Assays : Test against targets like kinases or proteases (IC₅₀ determination via fluorogenic substrates) .
  • Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .
  • Solubility and LogP : Measure kinetic solubility (shake-flask method) and partition coefficients to guide formulation strategies .

Advanced: How does the substitution pattern on the benzyl ether group influence metabolic stability?

Answer:

  • Electron-Withdrawing Groups (e.g., Cl) : The 2,4-dichloro substitution reduces oxidative metabolism by cytochrome P450 enzymes, enhancing plasma stability compared to unsubstituted analogs.
  • Steric Effects : Ortho-chlorine hinders enzymatic access to the ether bond, further slowing degradation.
  • Validation : Compare half-life (t₁/₂) in liver microsomes between 2,4-dichloro and 4-chloro analogs. Use LC-MS/MS to quantify metabolite formation (e.g., hydroxylated derivatives) .

Basic: What purification techniques are most effective for isolating this compound post-synthesis?

Answer:

  • Column Chromatography : Use silica gel with CH₂Cl₂/MeOH (95:5 to 85:15 gradient) to separate polar byproducts .
  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (monitored by melting point analysis) .
  • Centrifugal Partition Chromatography (CPC) : For large-scale purification, CPC avoids irreversible adsorption seen in traditional columns .

Advanced: What computational methods predict binding affinity with target proteins?

Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions between the adamantyl group and hydrophobic protein pockets (e.g., HIV-1 protease) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, focusing on key residues (e.g., Asp25 in HIV-1 protease) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., replacing Cl with F) to guide SAR studies .

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